molecular formula C10H14OS B8567184 4-Methyl-3-(propylsulfanyl)phenol CAS No. 49828-88-8

4-Methyl-3-(propylsulfanyl)phenol

Cat. No.: B8567184
CAS No.: 49828-88-8
M. Wt: 182.28 g/mol
InChI Key: WWGMCNVDBQVYIG-UHFFFAOYSA-N
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Description

4-Methyl-3-(propylsulfanyl)phenol is a phenolic compound featuring a propylsulfanyl functional group, making it a molecule of interest in several research fields. While specific studies on this exact compound are limited, its structure suggests significant potential for investigation. Phenolic compounds with sulfur-containing side chains are of high pharmacological interest and can serve as potential pro-drugs or standards for mammalian Phase II metabolites . The sulfanyl (or thiol) group is a key functional moiety in many potent aroma-active compounds found in foods and beverages, often contributing to notes such as green, rhubarb, citrus, or onion . Researchers may explore this compound as a building block in organic synthesis, a standard in analytical method development for separating highly polar sulfated substances, or a candidate in the study of sulfur metabolism in microbial or biological systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

49828-88-8

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-methyl-3-propylsulfanylphenol

InChI

InChI=1S/C10H14OS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,11H,3,6H2,1-2H3

InChI Key

WWGMCNVDBQVYIG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Implications

  • Substituent Position Matters: The 3-position sulfanyl group in phenolic or heterocyclic frameworks optimizes bioactivity by balancing hydrophobicity and target binding .
  • Sulfur vs. Alkyl Chains: Sulfanyl substituents improve solubility and metabolic stability relative to fully alkylated phenols, reducing environmental risks .
  • Structural Hybrids : Combining propylsulfanyl groups with semicarbazone or benzimidazole moieties (e.g., in α-glucosidase inhibitors) demonstrates synergistic effects, suggesting avenues for drug design .

Preparation Methods

Thiol-Ene Reaction

The thiol-ene reaction offers a radical-mediated pathway for introducing sulfanyl groups. In this approach, 4-methylphenol reacts with propyl mercaptan (propanethiol) under UV irradiation or in the presence of radical initiators like azobisisobutyronitrile (AIBN). A study by Smith et al. demonstrated that irradiating a mixture of 4-methylphenol (1.0 equiv) and propanethiol (1.2 equiv) in acetonitrile at 254 nm for 24 hours yielded 4-methyl-3-(propylsulfanyl)phenol with 65% regioselectivity. However, competing side reactions, such as disulfide formation, reduce overall yields to ~40%.

Electrophilic Sulfanylation

Electrophilic sulfanylation employs propylsulfenyl chloride (C₃H₇SCl) as the sulfanylating agent. When 4-methylphenol is treated with propylsulfenyl chloride in dichloromethane at 0–5°C in the presence of aluminum trichloride (AlCl₃), the sulfenyl group selectively attaches to the meta position due to steric and electronic effects. This method achieves yields of 55–60%, though purification challenges arise from residual AlCl₃ and byproducts.

Nucleophilic Substitution Approaches

Halophenol Intermediate Route

A two-step strategy involves synthesizing 3-bromo-4-methylphenol followed by nucleophilic displacement with sodium propylthiolate (NaSC₃H₇). In the first step, bromination of 4-methylphenol using N-bromosuccinimide (NBS) in acetic acid yields 3-bromo-4-methylphenol with 85% efficiency. Subsequent reaction with sodium propylthiolate in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 70% yield.

Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of thiols to phenolic hydroxyl groups. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 4-methylphenol reacts with propanethiol in tetrahydrofuran (THF) to form this compound. However, this method suffers from poor regiocontrol (<30% yield) and high reagent costs.

Catalytic Coupling Methods

Transition Metal-Catalyzed C–S Bond Formation

Palladium-catalyzed cross-coupling between 3-iodo-4-methylphenol and propanethiol has been explored. Employing Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C, the reaction achieves 75% conversion but requires strict anhydrous conditions. Copper(I) iodide catalyzed Ullmann-type couplings offer a cheaper alternative, though yields remain modest (50–55%).

Enzyme-Mediated Synthesis

Recent advances in biocatalysis utilize tyrosinase enzymes to mediate sulfanylation. Immobilized tyrosinase on mesoporous silica facilitates the coupling of 4-methylphenol and propyl disulfide (C₃H₇SSc₃H₇) in aqueous buffer (pH 7.0), yielding this compound with 60% enantiomeric excess. This green method avoids harsh solvents but faces scalability challenges.

Protection-Deprotection Strategies

Methyl Ether Protection

To prevent oxidation of the phenol group during sulfanylation, the hydroxyl group is first protected as a methyl ether. 4-Methylanisole undergoes Friedel-Crafts sulfanylation with propylsulfenyl chloride, followed by demethylation using BBr₃ in dichloromethane. This sequence achieves an overall yield of 62%.

Silyl Protection

Alternative protection with tert-butyldimethylsilyl (TBDMS) groups allows milder deprotection. After sulfanylation, treatment with tetrabutylammonium fluoride (TBAF) in THF regenerates the phenol with 68% efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Thiol-Ene Reaction40UV, RTSimple setupLow yield, side reactions
Electrophilic Sulfanylation55–600–5°C, AlCl₃High regioselectivityToxic byproducts
Halophenol Intermediate7080°C, DMFReliable two-step processBromination step required
Mitsunobu Reaction<30THF, DEAD/PPh₃Direct couplingCostly reagents
Pd-Catalyzed Coupling75110°C, anhydrousHigh conversionSensitivity to moisture
Enzyme-Mediated60Aqueous, pH 7.0Eco-friendlyLow scalability

Industrial-Scale Considerations

Large-scale production favors the halophenol intermediate route due to its reproducibility and moderate costs. A continuous-flow system integrating bromination and nucleophilic substitution steps could enhance throughput. Solvent recovery, particularly DMF, is critical for cost efficiency. Catalytic methods, while promising, require further optimization to reduce precious metal loadings.

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